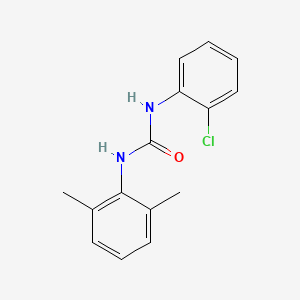
(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of an amino group, a chloroethoxy group, and a phenylmethanone moiety attached to a benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde and ethyl bromoacetate under basic conditions.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. For example, nitration of the benzofuran ring followed by catalytic hydrogenation can yield the amino derivative.
Attachment of Chloroethoxy Group: The chloroethoxy group can be introduced through nucleophilic substitution reactions. For instance, reacting the amino-benzofuran derivative with 2-chloroethanol in the presence of a base can yield the desired product.
Formation of Phenylmethanone Moiety: The phenylmethanone moiety can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the chloroethoxy group to an ethoxy group.
Substitution: The chloroethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol or ethoxy derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Employed in the synthesis of dyes, pigments, and other industrial products.
Mécanisme D'action
The mechanism of action of (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
(3-Amino-7-(2-bromoethoxy)benzofuran-2-yl)(phenyl)methanone: Similar structure with a bromoethoxy group instead of a chloroethoxy group.
(3-Amino-7-(2-methoxyethoxy)benzofuran-2-yl)(phenyl)methanone: Similar structure with a methoxyethoxy group instead of a chloroethoxy group.
(3-Amino-7-(2-ethoxy)benzofuran-2-yl)(phenyl)methanone: Similar structure with an ethoxy group instead of a chloroethoxy group.
Uniqueness:
- The presence of the chloroethoxy group in (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone imparts unique reactivity and potential biological activity compared to its analogs.
- The combination of the amino group, chloroethoxy group, and phenylmethanone moiety in the benzofuran ring makes this compound distinct in terms of its chemical and physical properties.
Propriétés
Numéro CAS |
882865-27-2 |
|---|---|
Formule moléculaire |
C17H14ClNO3 |
Poids moléculaire |
315.7 g/mol |
Nom IUPAC |
[3-amino-7-(2-chloroethoxy)-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H14ClNO3/c18-9-10-21-13-8-4-7-12-14(19)17(22-16(12)13)15(20)11-5-2-1-3-6-11/h1-8H,9-10,19H2 |
Clé InChI |
FJPYFFATSUVWJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)OCCCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)
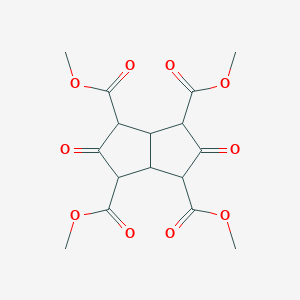
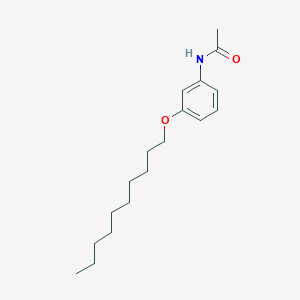

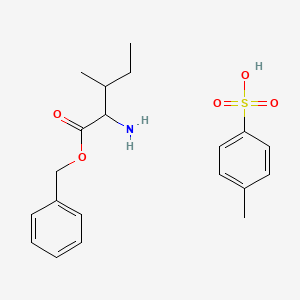

![3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11954519.png)
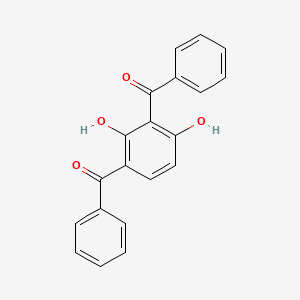
![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)



